molecular formula C16H20N4O4 B11496237 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)butanamide

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)butanamide

Cat. No.: B11496237
M. Wt: 332.35 g/mol
InChI Key: FAIUNZCGODFTGK-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with nitro and dimethyl groups, and a butanamide moiety attached to a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Alkylation: The dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Amidation: The final step involves the formation of the butanamide moiety by reacting the pyrazole derivative with 2-methoxyphenylbutanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The nitro group and pyrazole ring are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)butanamide: Lacks the nitro group, which may result in different biological activity.

    4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-hydroxyphenyl)butanamide: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties.

Uniqueness

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)butanamide is unique due to the presence of both the nitro and methoxy groups, which contribute to its distinct chemical and biological properties. These functional groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H20N4O4

Molecular Weight

332.35 g/mol

IUPAC Name

4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(2-methoxyphenyl)butanamide

InChI

InChI=1S/C16H20N4O4/c1-11-16(20(22)23)12(2)19(18-11)10-6-9-15(21)17-13-7-4-5-8-14(13)24-3/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,21)

InChI Key

FAIUNZCGODFTGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=CC=CC=C2OC)C)[N+](=O)[O-]

Origin of Product

United States

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